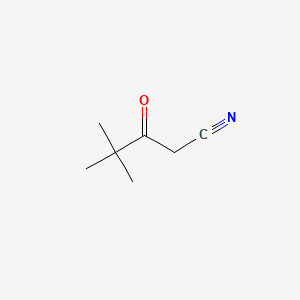

Pivaloylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,4-dimethyl-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(2,3)6(9)4-5-8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZMACXOMZKYHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6069375 | |

| Record name | Pentanenitrile, 4,4-dimethyl-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59997-51-2 | |

| Record name | Pivaloylacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59997-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivaloylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059997512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanenitrile, 4,4-dimethyl-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanenitrile, 4,4-dimethyl-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethyl-3-oxovaleronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pivaloylacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF9VR4X5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextual Significance in Synthetic Methodologies

Pivaloylacetonitrile serves as a fundamental building block in a variety of synthetic strategies, owing to the reactivity of its functional groups. guidechem.com The presence of the carbonyl and nitrile groups allows for its participation in numerous chemical transformations, including condensation reactions, nucleophilic additions, and multicomponent reactions. evitachem.com

A significant application of this compound lies in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical and agrochemical products. sciencepublishinggroup.com For instance, it is a crucial intermediate in the production of the isoxazole (B147169) skeleton found in the selective herbicide isouron. researchgate.net Furthermore, it is instrumental in constructing pyrazolyl ureas, a class of compounds investigated as inhibitors of p38 MAP kinase. researchgate.net

The versatility of this compound is further demonstrated in its use in multicomponent reactions (MCRs). These reactions, where multiple reactants combine in a single step to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. rsc.org this compound has been successfully employed in phosphine-catalyzed three-component reactions with triphenylphosphine (B44618) and dialkyl but-2-ynedioates to produce densely substituted 2,3-dihydrofurans. rhhz.net Another notable MCR involves the diastereoselective synthesis of trans-2,3-dihydrothiophenes from this compound, an aldehyde, an amine, and thiazolidinedione. thieme-connect.com

Advanced Synthetic Methodologies for Pivaloylacetonitrile

Advanced Methods Focused on Green Chemistry Principles

A significant trend in chemical manufacturing is the adoption of green chemistry principles to minimize environmental impact. tcd.ielongdom.org This involves designing processes that reduce waste, use less hazardous chemicals, and improve energy efficiency. tcd.ienumberanalytics.com In the context of this compound synthesis, this has led to innovations that address the shortcomings of earlier methods. reportsanddata.comtandfonline.com

A primary focus in the green synthesis of this compound is the reduction of waste and the use of less hazardous solvents. tandfonline.comjddhs.com Traditional methods for preparing this compound, such as the reaction of methyl or ethyl pivaloate with acetonitrile (B52724) anion or the reaction of ethyl cyanoacetate (B8463686) with tert-butyllithium (B1211817), often involve very low temperatures, expensive and hazardous starting materials, and result in moderate yields and significant by-product formation. tandfonline.comresearchgate.net These methods are not well-suited for industrial-scale production due to difficult reaction conditions and waste generation. tandfonline.comresearchgate.net

One of the established routes involves the nucleophilic substitution of a halogen in 1-chloropinacolone (B81408) or 1-bromopinacolone (B42867) with an alkali metal cyanide in a protic solvent. tandfonline.comresearchgate.net However, a major issue with this approach is the lack of reaction regioselectivity, leading to the formation of a significant amount of by-products. tandfonline.com The cyanide ion can act as a base, leading to the formation of polymeric by-products, or it can add to the carbonyl group, resulting in the formation of 2-tert-butyloxirane-2-carbonitrile. tandfonline.comresearchgate.net These side reactions can account for 20-35% of the product mixture, contaminating the desired this compound and creating substantial waste. researchgate.net

A significant advancement in reducing waste is a modified nucleophilic substitution method that greatly improves the selectivity and yield of the reaction. tandfonline.comresearchgate.net This improved method involves the addition of a catalytic amount of an iodide ion to the reaction mixture of 1-chloropinacolone and sodium cyanide in methanol (B129727). tandfonline.com The introduction of the iodide ion facilitates the reaction pathway, suppressing the undesirable side reactions. researchgate.net This modification leads to a more rapid reaction, diminished formation of by-products and waste, and limits the use of expensive and dangerous solvents. tandfonline.comresearchgate.net The result is a much purer product, with yields of this compound reaching 95% with a purity of 99%. researchgate.net

The table below summarizes the impact of the modified method on waste and by-product reduction.

| Synthesis Method | Key Reagents | Solvent | Major By-products | Reported Yield of this compound | Purity | Waste Reduction Aspect |

| Traditional Nucleophilic Substitution | 1-chloropinacolone, Sodium cyanide | Protic Solvents | 2-tert-butyloxirane-2-carbonitrile, Polymeric by-products | 60-78% | Contaminated with 20-35% by-products | High levels of by-products leading to significant waste. tandfonline.comresearchgate.net |

| Modified Nucleophilic Substitution | 1-chloropinacolone, Sodium cyanide, Catalytic Iodide | Methanol | Significantly reduced levels of oxirane and polymeric by-products | 95% | 99% | Suppression of side reactions diminishes by-product formation and waste. tandfonline.comresearchgate.net |

The principles of green chemistry advocate for the use of safer solvents in chemical processes. tcd.iewhiterose.ac.uk While traditional methods for this compound synthesis have used inert but potentially hazardous solvents like bromobenzene (B47551) or THF, the modified method utilizes methanol, a more common protic solvent. tandfonline.comresearchgate.net The broader movement in green chemistry encourages the replacement of volatile organic compounds (VOCs) with greener alternatives, including bio-based solvents, to reduce environmental and health risks. garph.co.uksigmaaldrich.com The selection of solvents is a critical aspect of making chemical synthesis more sustainable. whiterose.ac.uk

Enolate Chemistry and Active Methylene (B1212753) Character

This compound is classified as an active methylene compound. tcichemicals.com The presence of both a pivaloyl and a cyano group flanking the methylene group significantly increases the acidity of the alpha-protons. This makes the formation of a stabilized enolate ion favorable. tcichemicals.commasterorganicchemistry.com

The active methylene protons of this compound can be readily abstracted by a base to form a resonance-stabilized carbanion, also known as an enolate. masterorganicchemistry.comgeeksforgeeks.orgdoubtnut.com This carbanion is a key reactive intermediate in many of the reactions involving this compound. researchgate.netslideshare.net The negative charge is delocalized over the α-carbon, the carbonyl oxygen, and the nitrogen of the nitrile group, which contributes to its stability. geeksforgeeks.orgslideshare.net The formation of this carbanion can be achieved using various bases, with the choice of base often influencing the subsequent reaction pathway. doubtnut.com

The stability of the enolate ion is a crucial factor in the reaction outcomes. For instance, in certain phosphine-catalyzed reactions, the stability of the enolate intermediate directs the reaction towards the formation of 2,3-dihydrofurans instead of other potential products like cyclopentenes. rhhz.net

The carbanion generated from this compound is a potent nucleophile and can participate in Michael addition reactions. researchgate.netwikipedia.org This reaction involves the 1,4-addition of the nucleophilic carbanion to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. slideshare.netmasterorganicchemistry.com

A key step in some multi-component reactions is the Michael addition of the this compound carbanion to an intermediate, such as an arylidene derivative formed in situ. For example, in a four-component reaction for the synthesis of trans-2,3-dihydrothiophenes, the first step is the Knoevenagel condensation of an aromatic aldehyde with this compound. This is followed by a Michael addition of a carbanion from another reactant to the newly formed 2-arylidene-2-pivaloylacetonitrile. thieme-connect.com The general mechanism for a Michael addition involves deprotonation to form the enolate, conjugate addition to the electrophilic alkene, and subsequent protonation. masterorganicchemistry.com

Deprotonation and Carbanion Formation

Cycloaddition Reactions

This compound and its derivatives are valuable building blocks in cycloaddition reactions for the synthesis of various heterocyclic compounds. researchgate.net

A notable application of this compound is in the three-component reaction for the diastereoselective synthesis of densely substituted 2,3-dihydrofurans. rhhz.netdntb.gov.ua This reaction typically involves triphenylphosphine (B44618), a dialkyl but-2-ynedioate, and an arylidene this compound. rhhz.net The process is known for its high diastereoselectivity, operational simplicity, and good yields under mild conditions. rhhz.net

The reaction proceeds to form highly substituted 2,3-dihydrofuran (B140613) derivatives. rhhz.netdntb.gov.ua These dihydrofuran structures are present in various biologically active compounds and are useful synthetic intermediates. nih.govbeilstein-journals.org

Phosphine (B1218219) catalysis is central to the formation of 2,3-dihydrofurans in these three-component reactions. rhhz.netdntb.gov.ua The reaction is initiated by the nucleophilic addition of a phosphine, such as triphenylphosphine, to an electron-deficient alkyne (like dialkyl but-2-ynedioate). rhhz.netresearchgate.net This addition generates a reactive 1,3-dipolar intermediate. rhhz.netresearchgate.net

This zwitterionic intermediate then adds to the arylidene this compound. rhhz.net Subsequent tautomerization and intramolecular cyclization of the resulting adduct lead to the formation of the 2,3-dihydrofuran ring. rhhz.net The phosphine catalyst plays a crucial role in controlling the reaction pathway, favoring the formation of the dihydrofuran product. rhhz.netresearchgate.net

A proposed mechanism for this reaction is as follows:

Triphenylphosphine adds to dialkyl but-2-ynedioate to form a reactive 1,3-dipolar intermediate.

This dipole adds to arylidene this compound to create an adduct.

The adduct undergoes enol-keto tautomerization and double bond migration to form a new intermediate.

Finally, intramolecular coupling of the positive and negative charges results in the 2,3-dihydrofuran product. rhhz.net

The three-component synthesis of 2,3-dihydrofurans from this compound derivatives exhibits a high degree of diastereoselectivity. rhhz.net The stereochemistry of the products is often determined using techniques like single-crystal X-ray diffraction analysis. rhhz.net

In a specific study, the single crystal structures of the resulting 2,3-dihydrofuran products revealed that the 3-aryl group and the 2-carboxylate group are in a cis relationship within the newly formed ring. rhhz.net Conversely, the bulky 2-(2-ethoxy-2-oxo-1-(triphenyl-λ5-phosphanylidene)ethyl) group is positioned trans to the 3-aryl group. rhhz.net This specific configuration is thought to be the most stable isomer, likely due to the significant steric hindrance of the large substituent at the 2-position, which directs the reaction to predominantly form a single diastereomer. rhhz.net

Role of Phosphine Catalysis in Dihydrofuran Formation

Multi-component Reactions for Heterocycle Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial components. dntb.gov.ua this compound is a valuable substrate in such reactions for creating diverse and complex heterocyclic molecules. researchgate.netresearchgate.netresearchgate.net

A notable application of this compound in MCRs is the diastereoselective synthesis of polyfunctionalized trans-2,3-dihydrothiophenes. nih.govnih.gov These sulfur-containing heterocycles are of interest due to their presence in biologically active compounds and their utility as synthetic intermediates. nih.gov An efficient four-component reaction combines this compound, an aromatic aldehyde, a cyclic secondary amine (like piperidine), and thiazolidine-2,4-dione. nih.govCurrent time information in Bangalore, IN.

The reaction mechanism proceeds through a series of sequential steps: Current time information in Bangalore, IN.

Knoevenagel Condensation: The reaction begins with an amine-catalyzed Knoevenagel condensation between the aromatic aldehyde and the active methylene group of this compound. This forms a 2-arylidene-2-pivaloylacetonitrile intermediate. Current time information in Bangalore, IN.

Michael Addition: The carbanion of thiazolidine-2,4-dione then acts as a nucleophile, attacking the electron-deficient double bond of the arylidene intermediate in a Michael addition. Current time information in Bangalore, IN.

Ring-Opening and Recyclization: The resulting adduct undergoes a characteristic ring-opening of the thiazolidine-2,4-dione moiety, followed by an intramolecular ring-closure (recyclization) to form the dihydrothiophene ring. nih.govCurrent time information in Bangalore, IN.

The steric hindrance between the bulky aryl and ureidoformamido groups ensures they adopt a trans configuration, leading to the formation of the trans-2,3-dihydrothiophene product with high diastereoselectivity. Current time information in Bangalore, IN. The reaction is typically performed in a solvent like acetonitrile at moderately elevated temperatures (~50 °C). Current time information in Bangalore, IN.

Table 1: Examples of trans-2,3-Dihydrothiophene Synthesis via Four-Component Reaction This table is interactive and represents data synthesized from research findings. Current time information in Bangalore, IN.

| Aromatic Aldehyde | Secondary Amine | Product Yield |

| Benzaldehyde | Piperidine | 85% |

| 4-Methylbenzaldehyde | Piperidine | 86% |

| 4-Methoxybenzaldehyde | Piperidine | 88% |

| 4-Chlorobenzaldehyde | Piperidine | 89% |

| 4-Nitrobenzaldehyde | Piperidine | 92% |

| Benzaldehyde | Morpholine | 82% |

| 4-Chlorobenzaldehyde | Pyrrolidine | 85% |

Information regarding the specific multi-component synthesis of polyfunctionalized acrylates directly from this compound was not available in the consulted research. The primary multi-component pathways documented involve the formation of heterocyclic systems like dihydrothiophenes and dihydrofurans. Current time information in Bangalore, IN.ehu.es

Synthesis of Dihydrothiophenes

Nucleophilic Reactivity Towards Electrophiles

The structure of this compound, specifically the presence of an active methylene group flanked by two electron-withdrawing groups (pivaloyl and cyano), allows it to readily form a stabilized carbanion. This carbanion is a potent nucleophile that reacts with a variety of electrophiles, most notably in condensation reactions.

This compound readily reacts with aromatic aldehydes in what is known as a Knoevenagel condensation. Current time information in Bangalore, IN. This reaction is typically catalyzed by a base, often a secondary amine like piperidine. Current time information in Bangalore, IN.beilstein-journals.org The base abstracts a proton from the α-carbon of this compound, creating a nucleophilic carbanion. beilstein-journals.org This carbanion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. organic-chemistry.org Subsequent dehydration leads to the formation of a new carbon-carbon double bond, yielding an arylidene this compound. Current time information in Bangalore, IN. Aromatic aldehydes are particularly effective reactants, leading to the corresponding condensation products rapidly, even at room temperature. beilstein-journals.org This initial condensation is a critical first step in many multi-component reactions that build more complex molecular architectures. Current time information in Bangalore, IN.

The nucleophilic character of this compound is fundamental to its use in synthesizing a variety of heterocyclic rings through condensation reactions. ehu.esnih.gov Beyond the dihydrothiophene synthesis previously described, this compound is a key precursor for pyrazole (B372694) derivatives. ehu.es

For instance, the synthesis of 3-aminopyrazole (B16455) derivatives can be achieved through the condensation of this compound with an appropriate alkylhydrazine. nih.gov Similarly, reacting this compound with substituted hydrazines is a method for constructing pyrazolyl urea (B33335) compounds, which have been investigated as p38 MAP kinase inhibitors. nih.gov In one documented procedure, 4-methoxyphenylhydrazine hydrochloride is reacted with this compound at reflux to produce 3-tert-butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine in good yield. mdpi.com These reactions highlight how the condensation of this compound with dinucleophiles like hydrazines provides a direct route to five-membered heterocyclic systems. nih.govmdpi.com

Reaction with Aromatic Aldehydes

Metal-Mediated Transformations and Ligand Interactions

This compound and its derivatives can act as ligands, binding to metal centers to form coordination complexes and participating in metal-mediated chemical transformations. rsc.org The reactivity of the keto-enol tautomerism and the nitrile group allows for diverse modes of interaction with metals.

Research has shown that this compound can be used to synthesize novel hydrazone ligands. These ligands, in turn, can chelate with metal(II) ions to form highly organosoluble metal complexes. rsc.org The resulting complexes can be processed into materials like smooth thin films. rsc.org The ability of the related compound, pivaloylacetone, to form stable chelates with various metals suggests a similar capacity for this compound, particularly in its enol form.

Furthermore, direct reaction with organometallic compounds showcases more complex transformations. For example, the reaction of this compound with a dimolybdenum complex, trans-[Mo(N₂)(OTf)(dppe)₂], results in the formation of an (alkylideneamido)(nitrile-enolato) complex. This demonstrates that this compound can act as a ligand through its nitrile and enolate functionalities and can undergo further transformations while coordinated to a metal center. The study of such metal-ligand interactions is crucial for developing new catalysts and materials with specific electronic and chemical properties.

Cleavage of Carbon-Nitrogen Bonds in Metal Complexes

The interaction of this compound with certain transition metal complexes can induce the cleavage of carbon-nitrogen bonds. This type of reaction is significant in synthetic chemistry as it opens pathways to new molecules and functional groups. A notable example involves the reaction of this compound with a molybdenum-dinitrogen complex.

Detailed research has shown that the reaction of a molybdenum complex, specifically trans-[Mo(N₂)(MeC(O)CHC(O)Me)(dppe)₂]BF₄ (where dppe is 1,2-bis(diphenylphosphino)ethane), with this compound does not proceed straightforwardly. Instead, a related reaction with a molybdenum-isocyanide complex provides critical insight. The reaction of the complex trans-[Mo(NCH₂CH₂CO₂Et)(dppe)₂] with this compound at room temperature leads to the formation of an (alkylideneamido)(nitrile-enolato) complex, trans-[Mo(NCHCH₂COBuᵗ)(NCCHCOBuᵗ)(dppe)₂]. researchgate.net

A subsequent and crucial step in this reaction sequence is the cleavage of the carbon-nitrogen double bond (C=N) within the alkylideneamido ligand. This process results in the formation of a nitrido complex, trans-[Mo(N)(NCCHCOBuᵗ)(dppe)₂], and the release of an organic byproduct, 4,4-dimethyl-1-penten-3-one. researchgate.net This transformation demonstrates the ability of the metal center, in conjunction with the electronic properties of the this compound ligand, to activate and break a strong C=N bond. While this is not a direct cleavage of the nitrile C≡N bond from this compound itself, it is a C-N bond cleavage that occurs within a ligand derived from a related reaction involving this compound.

Table 1: Reaction leading to C=N Bond Cleavage

| Reactant | Reagent | Product(s) | Observation |

|---|

Complexation Reactions with Metal Centers

This compound, as a β-dicarbonyl compound, readily coordinates with metal ions to form stable complexes. uct.ac.za These reactions are a cornerstone of coordination chemistry, where a central metal ion binds to one or more ligands. eolss.netlibretexts.org this compound typically exists in equilibrium with its enol tautomer, 4,4-dimethyl-3-oxopent-1-en-1-ol-1-nitrile. In its deprotonated enolate form, it acts as a bidentate ligand, coordinating to a metal center through both the carbonyl oxygen and the nitrile nitrogen atoms.

The formation of metal complexes involves the displacement of solvent molecules from the metal's coordination sphere by the ligand. eolss.net The stability and structure of the resulting complex depend on several factors, including the nature of the metal ion, its oxidation state, and the reaction conditions. physicsandmathstutor.comnagoya-u.jp

A specific example is the reaction of this compound with a molybdenum complex, which yields the (alkylideneamido)(nitrile-enolato) complex trans-[Mo(NCHCH₂COBuᵗ)(NCCHCOBuᵗ)(dppe)₂]. researchgate.net In this complex, the this compound ligand, in its enolate form, is coordinated to the molybdenum center. This initial complexation is a prerequisite for the subsequent C-N bond cleavage discussed previously.

The general process of complexation can be represented by the reaction of a hydrated metal ion with the this compound ligand (L):

[M(H₂O)ₙ]ˣ⁺ + L⁻ ⇌ [M(H₂O)ₙ₋₁(L)]⁽ˣ⁻¹⁾⁺ + H₂O

This equilibrium highlights the substitution of a water ligand by the this compound enolate. libretexts.org

Table 2: Examples of Metal Complexation Behavior

| Metal Ion Type | Ligand | Reaction Type | Product Type |

|---|---|---|---|

| Transition Metal Ions (e.g., Mo) | This compound (enolate form) | Ligand Substitution | Chelate Complex researchgate.netuct.ac.za |

The study of these complexation reactions is crucial for applications in catalysis and materials science, where the properties of the metal center can be finely tuned by the surrounding ligands. evitachem.com

Current Research Landscape and Emerging Trends

Nucleophilic Substitution Approaches

The synthesis of this compound is commonly achieved through nucleophilic substitution reactions. These methods involve the displacement of a leaving group by a cyanide anion.

Reaction of Pivaloyl Chloride with Cyanide Ion

One synthetic route involves the reaction of pivaloyl chloride with a cyanide ion source. prepchem.comgoogle.com This method, while direct, requires careful control of reaction conditions to achieve high yields and purity.

The addition of a catalytic amount of an alkali iodide, such as sodium iodide, can significantly improve the selectivity and yield of the reaction between pivaloyl chloride and a cyanide salt. researchgate.net This is an application of the Finkelstein reaction, a well-established method for halogen exchange. calibrechem.comwikipedia.orgunacademy.com The iodide ion acts as a catalyst by converting the alkyl chloride or bromide to a more reactive alkyl iodide in situ. researchgate.netcalibrechem.com This intermediate then readily undergoes nucleophilic substitution by the cyanide ion. The use of a catalytic amount of iodide leads to a high conversion of the starting material through a highly selective synthesis under mild reaction conditions. researchgate.net

| Catalyst | Benefit | Result |

| Catalytic Iodide Ion | Enhances reactivity of the substrate towards cyanide. | Increased reaction rate and yield. |

| Suppresses side reactions. | Higher purity of the final product. |

A significant challenge in the synthesis of this compound is the formation of byproducts, which can include 2-tert-butyloxirane-2-carbonitrile and various polymeric substances. researchgate.net These byproducts arise from the non-selective action of the cyanide ion, which can act as both a nucleophile and a base. researchgate.netresearchgate.net The basic character of the cyanide ion can lead to the deprotonation of the starting material or the product, initiating condensation reactions and the formation of polymeric materials. researchgate.net The nucleophilic attack of the cyanide ion on the carbonyl group of the starting halopinacolone, followed by intramolecular cyclization, results in the formation of the oxirane byproduct. researchgate.net

The addition of a catalytic amount of alkali iodide has been shown to be a sophisticated solution to suppress these undesirable side reactions. researchgate.net This method can lead to the formation of this compound in high yield (95%) and purity (99%). researchgate.net The in situ generation of the more reactive iodo-intermediate, which is also less prone to deprotonation, is key to this improved selectivity. researchgate.net

Catalytic Role of Iodide Ion (Finkelstein Reaction) in Enhancing Selectivity and Yield

Substitution of Halogen in 1-Chloro- or 1-Bromopinacolone (B42867) by Alkali Metal Cyanide

A prevalent method for synthesizing this compound involves the nucleophilic substitution of the halogen in 1-chloro- or 1-bromopinacolone with an alkali metal cyanide, such as sodium cyanide. researchgate.netevitachem.comresearcher.life This reaction is typically carried out in a protic solvent like methanol (B129727). researchgate.net

The primary issue with the direct reaction of 1-halopinacolones with alkali metal cyanides is the lack of regioselectivity, leading to significant amounts (20-35%) of the 2-tert-butyloxirane-2-carbonitrile byproduct and polymeric materials. researchgate.net The cyanide ion can attack the carbonyl carbon, leading to an intermediate that cyclizes to the oxirane, or it can act as a base, initiating condensation reactions. researchgate.net

The introduction of a catalytic amount of iodide ion alters the reaction pathway. The Finkelstein reaction generates an in situ iodo-intermediate (1-iodopinacolone) which is more susceptible to nucleophilic attack by the cyanide ion at the carbon bearing the halogen. researchgate.net Furthermore, the methylene (B1212753) hydrogens of the iodo-intermediate are less acidic than those of the chloro- or bromo-analogs, thus reducing the extent of base-initiated side reactions. researchgate.net Crucially, any nucleophilic attack of the iodide ion on the oxirane byproduct would regenerate the iodo-intermediate, effectively reversing the side reaction. researchgate.net

To achieve high purity this compound, optimization of reaction conditions is crucial. evitachem.compalmercruz.com This includes the choice of solvent, temperature, and reaction time. A reported optimized procedure involves the use of methanol as a solvent and maintaining the reaction temperature at 60°C for a shorter duration of 3 hours, as opposed to the usual 6 hours. researchgate.net Following the reaction, acidification of the mixture with dilute hydrochloric acid facilitates the isolation of the pure product. researchgate.net This streamlined process, coupled with the catalytic use of iodide, allows for the production of this compound with a purity of 99% and a yield of 95%. researchgate.net

| Parameter | Optimized Condition | Rationale |

| Catalyst | Catalytic amount of alkali iodide | Promotes selective nucleophilic substitution and suppresses side reactions. researchgate.net |

| Solvent | Methanol | A suitable protic solvent for the reaction. researchgate.net |

| Temperature | 60°C | Allows for a reasonable reaction rate without promoting excessive byproduct formation. researchgate.net |

| Reaction Time | 3 hours | Sufficient for high conversion with the optimized catalytic system. researchgate.net |

Mechanistic Insights into Side Reaction Suppression

Condensation and Anion-Mediated Syntheses

The formation of this compound through condensation reactions is a primary strategy for its synthesis. These methods typically involve the reaction of a pivaloate ester with an activated acetonitrile (B52724) species.

Reaction of Methyl or Ethyl Pivaloate with Acetonitrile Anion

A key synthetic pathway involves the Claisen condensation of methyl or ethyl pivaloate with the anion of acetonitrile. tandfonline.comprepchem.com This reaction hinges on the generation of the nucleophilic acetonitrile carbanion, which then attacks the carbonyl group of the pivaloate ester.

The requisite acetonitrile anion can be formed through electrochemical methods. tandfonline.comresearchgate.net This technique offers an alternative to traditional chemical bases by employing electrogenerated bases (EGBs). researchgate.net In this process, a precursor like an aryl halide is electrochemically reduced in an undivided cell, often using a cadmium cathode and a sacrificial magnesium anode. researchgate.net The resulting highly reactive base then deprotonates the acetonitrile, which is used as both the solvent and the active hydrogen compound, to form the cyanomethyl anion. researchgate.net This anion is then available to react with an electrophile, such as a pivaloate ester, which is present during the electrolysis to yield this compound. researchgate.net

More conventional methods utilize strong bases to generate the acetonitrile anion. tandfonline.comresearchgate.net Alkali metal hydrides, such as sodium hydride (NaH), and alkali metal alkoxides are commonly employed for this purpose. tandfonline.comresearchgate.netprepchem.com These powerful bases are capable of deprotonating the weakly acidic α-protons of acetonitrile.

One documented procedure involves suspending sodium hydride in dry toluene, adding methyl pivalate, and heating the mixture. prepchem.com Acetonitrile is then added dropwise, and the reaction proceeds until hydrogen gas evolution ceases. prepchem.com This method has been reported to produce this compound in high yields after workup and purification. prepchem.com

Table 1: Example of Base-Catalyzed Synthesis of this compound An interactive data table detailing the reactants, conditions, and outcomes of a typical base-catalyzed synthesis.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |

|---|

Generation of Anion via Electrochemical Processes

Reaction of Ethyl Cyanoacetate (B8463686) with Organolithium Reagents

An alternative synthetic route starts with ethyl cyanoacetate and utilizes powerful organometallic bases. tandfonline.com Specifically, the reaction can be performed with tert-butyllithium (B1211817) in an inert solvent like pentane (B18724) at very low temperatures, such as -70 °C. tandfonline.comresearchgate.net Organolithium reagents are extremely strong bases and act by deprotonating the α-carbon of ethyl cyanoacetate, creating a nucleophilic enolate that can then undergo further transformation. libretexts.org This approach represents another distinct pathway to β-ketonitriles, though it requires stringent anhydrous conditions and cryogenic temperatures. tandfonline.comresearchgate.net

Green Chemistry Principles in this compound Synthesis

The growing emphasis on environmental sustainability has prompted research into greener synthetic methods for producing industrial chemicals like this compound. reportsanddata.comacs.org Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. acs.org

Development of Sustainable Synthesis Protocols

Traditional methods for synthesizing this compound often present challenges that make them less than ideal for large-scale industrial application. tandfonline.com These issues include the need for very low temperatures, long reaction times, and the use of hazardous reagents, which can result in poor selectivity and only moderate yields of 60-78%. tandfonline.com Such drawbacks have spurred the development of more sustainable protocols.

One improved method modifies a different synthetic pathway—the nucleophilic substitution of 1-chloropinacolone (B81408) with sodium cyanide—by adding a catalytic amount of an iodide salt. tandfonline.comresearchgate.net This catalytic approach, known as the Finkelstein reaction, accelerates the reaction and significantly improves regioselectivity, boosting the yield to 95% with 99% purity. tandfonline.comresearchgate.net This protocol aligns with green chemistry principles by increasing yield, reducing the formation of by-products and waste, and allowing for the use of a recyclable solvent (methanol). tandfonline.comacs.org The primary waste product is a simple salt solution, representing a significant improvement in the process's environmental footprint. tandfonline.com

Table 2: Comparison of Synthetic Protocol Challenges and Sustainable Improvements An interactive data table comparing the drawbacks of traditional synthesis with the advantages of a greener protocol.

| Metric | Traditional Methodologies | Improved Sustainable Protocol | Reference |

|---|---|---|---|

| Reaction Conditions | Very low temperatures (e.g., -70°C) | Near ambient temperature | tandfonline.comresearchgate.net |

| Yield | Moderate (60-78%) | High (95%) | tandfonline.comresearchgate.net |

| Purity/Selectivity | Contaminated with 20-35% by-products | High (99% purity) | tandfonline.comresearchgate.net |

| Waste | Polymeric by-products, complex waste streams | Recyclable solvent, simple salt solution waste | tandfonline.com |

| Reaction Time | Long (e.g., 6 hours) | Reduced (e.g., 3 hours) | tandfonline.com |

Applications of Pivaloylacetonitrile in Complex Organic Synthesis

Building Block in Pharmaceutical and Agrochemical Synthesis

The utility of pivaloylacetonitrile is prominently demonstrated in its application as a key intermediate for constructing complex molecules with significant biological activity. researchgate.netresearchgate.netresearcher.liferesearchgate.net It is particularly crucial in synthesizing the core structures of various agrochemicals and therapeutic agents. tandfonline.comevitachem.com

This compound is a fundamental starting material for the synthesis of the isoxazole (B147169) ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. evitachem.comepo.org This chemical scaffold is a key component in numerous biologically active molecules. evitachem.comunifi.it The reaction of this compound to form isoxazole derivatives is a cornerstone of its application in industrial and medicinal chemistry. tandfonline.comresearchgate.net

A notable application of this compound is in the production of the selective herbicide Isouron. researchgate.netresearcher.lifegoogle.com this compound is an essential intermediate for creating the isoxazole skeleton that forms the core of Isouron. tandfonline.comresearchgate.netresearchgate.net The synthesis involves the reaction of this compound with hydroxylamine (B1172632), leading to the formation of 3-amino-5-tert-butylisoxazole, a direct precursor to Isouron and other related herbicidal compounds. google.comgoogle.com

| Reactant 1 | Reactant 2 | Key Product | Application |

|---|---|---|---|

| This compound | Hydroxylamine | 3-amino-5-tert-butylisoxazole | Intermediate for Isouron Herbicide |

The reaction between this compound and hydroxylamine can potentially yield two isomeric products: 3-amino-5-(tert-butyl)isoxazole and 5-amino-3-(tert-butyl)isoxazole. For applications like herbicide synthesis, maximizing the yield of the desired 3-amino-5-(tert-butyl)isoxazole isomer is critical. Research has shown that controlling the reaction conditions, specifically the pH, is crucial for optimizing regioselectivity. google.com

A process has been developed to optimize the yield of the desired 3-amino-5-(tert-butyl)isoxazole isomer by reacting this compound with hydroxylamine in an aqueous solvent at a carefully controlled pH between 6.0 and 7.0. google.com This method significantly favors the formation of the desired isomer over its counterpart, demonstrating a practical approach to controlling the regiochemical outcome of the cyclization. google.com While general strategies for achieving regioselectivity in isoxazole synthesis often involve metal catalysts or specific activating groups, this pH-controlled method offers a direct and effective solution when starting from this compound. beilstein-journals.orgorganic-chemistry.orgnih.gov

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| pH Control | Maintained between 6.0 and 7.0 | Optimized yield of 3-amino-5-(tert-butyl)isoxazole | google.com |

| Temperature | Range from 0°C to reflux temperature | Effective reaction progress | google.com |

This compound is also a critical intermediate for the construction of pyrazolyl ureas. tandfonline.comresearchgate.netresearchgate.netresearchgate.net These compounds, which feature a pyrazole (B372694) ring connected to a urea (B33335) functional group, are a significant class of molecules in pharmaceutical research due to their biological activities. evitachem.com The synthesis typically begins with the condensation of this compound with a substituted hydrazine (B178648) to form a 5-aminopyrazole derivative, which is then further elaborated to the final urea compound. google.commdpi.com

Pyrazolyl ureas derived from this compound have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. evitachem.comresearchgate.netresearchgate.netresearchgate.net The p38 MAP kinase signaling pathway plays a central role in regulating the production of pro-inflammatory cytokines, making it a key target for treating inflammatory diseases. nih.gov

The synthesis of these inhibitors showcases the utility of this compound. For example, the reaction of this compound with p-tolylhydrazine yields 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine. mdpi.com This aminopyrazole is a key intermediate that can be converted into various diaryl urea-based p38 MAP kinase inhibitors, such as the clinical candidate BIRB 796. researchgate.net These inhibitors function by binding to the p38 kinase, often in a manner that is competitive with ATP, thereby blocking its catalytic activity and downstream inflammatory signaling. nih.gov The development of microwave-assisted synthesis methods has significantly accelerated the production of these potent inhibitors for biological studies. researchgate.net

| Starting Material | Intermediate | Final Compound Class | Biological Target |

|---|---|---|---|

| This compound | 5-Amino-3-tert-butyl-1-aryl-pyrazole | Pyrazolyl Ureas (e.g., BIRB 796) | p38 MAP Kinase |

The design and synthesis of novel N,N'-diarylurea derivatives as therapeutic agents is an active area of research, with many compounds targeting protein kinases like p38 and VEGFR. nih.govasianpubs.org this compound is a key starting material in the modular synthesis of these complex molecules.

A general and efficient synthetic route involves the initial preparation of a 5-aminopyrazole intermediate. In a representative synthesis, this compound is reacted with an arylhydrazine, such as p-tolylhydrazine hydrochloride, in a solvent like ethanol (B145695) at elevated temperatures. mdpi.com This condensation reaction produces the corresponding 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine in high yield. mdpi.com This aminopyrazole intermediate can then be reacted with various aryl isocyanates or their equivalents to generate a library of N,N'-diarylurea derivatives for biological screening. mdpi.comasianpubs.org This synthetic strategy allows for structural diversity in the final products, which is crucial for optimizing activity against specific biological targets like p38 kinase. mdpi.comnih.gov

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | p-Tolylhydrazine hydrochloride | 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine | 80% | mdpi.com |

Inhibitors of p38 MAP Kinase

Development of Anti-TNF-α Agents

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in various inflammatory diseases. frontiersin.org The inhibition of TNF-α production is a key therapeutic strategy for managing these conditions. mdpi.com this compound has been instrumental in the synthesis of novel compounds designed as anti-TNF-α agents.

In one study, a series of 1-aryl-3-(2H-chromen-5-yl)urea and 1-aryl-3-(chroman-5-yl)urea derivatives were synthesized and evaluated for their ability to inhibit TNF-α production in lipopolysaccharide-stimulated THP-1 cells. mdpi.com this compound was utilized in the synthesis of a key intermediate, 3-tert-Butylisoxazol-5-amine. This was achieved through the condensation of this compound with hydroxylamine hydrochloride in an alkaline aqueous sodium hydroxide (B78521) solution. mdpi.comresearchgate.net The resulting isoxazole derivative was then further elaborated to produce the final chromenylurea and chromanylurea compounds. The most potent compound from this series demonstrated an IC50 value of 0.033 μM for TNF-α release inhibition, which is comparable to the established p38 MAPK inhibitor BIRB796 (IC50 = 0.032 μM). mdpi.comresearchgate.net This highlights the importance of this compound as a starting material in the development of new and effective anti-inflammatory agents.

| Compound Type | Key Intermediate from this compound | Biological Target | Most Active Compound's Potency (IC50) | Reference |

| 1-Aryl-3-(2H-chromen-5-yl)urea | 3-tert-Butylisoxazol-5-amine | TNF-α production | 0.033 µM | mdpi.com |

| 1-Aryl-3-(chroman-5-yl)urea | 3-tert-Butylisoxazol-5-amine | TNF-α production | 0.033 µM | mdpi.com |

Precursor for Advanced Heterocyclic Compounds

This compound's reactivity makes it an excellent starting point for the construction of various heterocyclic ring systems. researchgate.net Its derivatives, particularly α-arylidene-β-ketonitriles, are valuable building blocks for a multitude of heterocyclic structures. researchgate.net

This compound has been employed in the synthesis of highly substituted 2,3-dihydrofurans. A three-component reaction involving triphenylphosphine (B44618), dialkyl but-2-ynedioate, and arylidene this compound in dry methylene (B1212753) dichloride at room temperature yields densely substituted 1-(triphenyl-λ⁵-phosphanylidene)ethyl)-2,3-dihydrofurans with high diastereoselectivity. researchgate.netrhhz.net This reaction provides an efficient method for creating complex dihydrofuran structures. rhhz.net The resulting dihydrofurans can be valuable intermediates for further synthetic transformations.

The Biginelli reaction, a classic multicomponent reaction, is a cornerstone for the synthesis of dihydropyrimidines (DHPMs), a class of compounds with a wide range of biological activities. mdpi.commdpi.com While direct use of this compound in the classical Biginelli reaction is less common, its derivatives, β-ketonitriles, are key starting materials. The reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound (like a β-ketonitrile derivative), and urea or thiourea. nih.govchemmethod.com The resulting dihydropyrimidine (B8664642) scaffold is found in numerous pharmacologically active molecules. mdpi.com Furthermore, derivatives of this compound are utilized in the synthesis of various pyridine (B92270) derivatives, which are also prevalent in many biologically active compounds. researchgate.net

Chromenes and their dihydro counterparts are another class of heterocyclic compounds with significant biological and pharmacological properties, including anticancer and anti-inflammatory activities. ijcce.ac.irnih.govnih.gov this compound derivatives can serve as precursors in the synthesis of these scaffolds. Multicomponent reactions involving an aldehyde, a phenol (B47542) derivative (like resorcinol (B1680541) or 4-hydroxycoumarin), and an active methylene compound, which can be derived from this compound, are commonly used to construct the chromene ring system. ijcce.ac.irjwent.net For instance, the reaction of an aldehyde, malononitrile (B47326) (a related nitrile), and a suitable phenol derivative can yield various 4H-chromenes. ijcce.ac.ir The versatility of these reactions allows for the generation of a diverse library of chromene derivatives for biological screening. nih.govrsc.org

Dihydropyrimidines and Pyridine Derivatives

Role in Cyanochemistry Research

This compound belongs to the family of β-ketonitriles, which are recognized as versatile intermediates in organic synthesis. rsc.org The presence of both a keto and a nitrile group allows for a wide range of chemical transformations.

This compound itself is a prime example of a β-ketonitrile. The synthesis of other, more complex β-ketonitriles can be achieved through various methods. One such method is the direct hydroacylation of arylacrylonitriles, which provides a highly site-selective route to β-ketonitriles under mild conditions. rsc.org This reaction proceeds through a free-radical pathway and is characterized by its high atom and step economy. rsc.org The development of new synthetic methods for β-ketonitriles, inspired by the utility of compounds like this compound, continues to be an active area of research, further expanding the toolkit of synthetic organic chemists. rsc.org

Derivatization to Methyl Esters and Lactones

This compound serves as a versatile precursor in organic synthesis, not only for building complex heterocyclic systems but also for derivatization into other valuable functional groups. Its unique structure, featuring both a nitrile and a ketone, allows for transformations into acyclic esters, such as methyl esters, and complex cyclic esters, known as lactones. These derivatizations expand the synthetic utility of this compound, enabling its incorporation into a wider array of target molecules.

Conversion to Methyl Esters

The conversion of this compound to its corresponding methyl ester, methyl pivaloylacetate, is a key transformation. While direct one-step methanolysis is not the standard reported method, the derivatization can be achieved through a conceptual two-step process involving the hydrolysis of the nitrile group followed by esterification.

First, the nitrile moiety of this compound is hydrolyzed to a carboxylic acid, yielding 4,4-dimethyl-3-oxopentanoic acid (pivaloylacetic acid). Subsequently, this β-keto acid can be converted to the corresponding methyl ester via established esterification protocols. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. commonorganicchemistry.comlibretexts.org The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and using methanol as the solvent drives the reaction toward the formation of the methyl ester. libretexts.org

This transformation effectively converts the cyano group of the starting material into a methyl ester group, yielding methyl 4,4-dimethyl-3-oxopentanoate, a compound also used as a precursor in various organic syntheses. nih.gov

Synthesis of Complex Lactones

This compound is also a valuable building block in multi-component reactions designed to construct complex, densely substituted heterocyclic molecules, including lactones (cyclic esters). testbook.com Research has demonstrated its use in the diastereoselective synthesis of highly functionalized γ-lactones.

One notable application involves a three-component reaction between an arylidene this compound (formed from the condensation of this compound with an aromatic aldehyde), a dialkyl acetylenedicarboxylate (B1228247) (such as dimethyl acetylenedicarboxylate, DMAD), and a phosphine (B1218219) nucleophile (e.g., triphenylphosphine). researchgate.net In this process, the phosphine attacks the electron-deficient alkyne of the DMAD, which then initiates a cascade of reactions involving the arylidene this compound. This assembly ultimately leads to the formation of a γ-lactone ring bearing an α-phosphorus ylide moiety. researchgate.net The pivaloyl group from the initial nitrile starting material remains a prominent feature of the final lactone product.

The efficiency of this lactone synthesis is influenced by the specific reactants used, particularly the choice of phosphane and the electronic properties of the aldehyde used to form the arylidene intermediate. researchgate.net

Table 1: Synthesis of γ-Lactones from Arylidene this compound Derivatives This table summarizes the key components in the three-component reaction for the synthesis of complex γ-lactones. The process involves the assembly of an arylidene this compound, dimethyl acetylenedicarboxylate (DMAD), and a phosphine.

| Arylidene Group (from Aldehyde) | Phosphine Nucleophile | Product Type | Reference |

| 4-Nitrobenzylidene | Tri-p-tolylphosphine | γ-Lactone with α-phosphorus ylide | researchgate.net |

| 4-Chlorobenzylidene | Triphenylphosphine | γ-Lactone with α-phosphorus ylide | researchgate.net |

| Benzylidene | Trialkylphosphane | γ-Lactone with α-phosphorus ylide | researchgate.net |

Compound Index

Derivatives and Analogues of Pivaloylacetonitrile

Synthesis of Hydrazone Ligands Derived from Pivaloylacetonitrile

Hydrazone ligands can be synthesized from this compound through a multi-step process. researchgate.net This typically involves using this compound as a coupling component in a reaction sequence that includes oximation, cyclization, diazotization, and a final coupling step to yield the hydrazone ligand. researchgate.net Another approach involves the cyclization of substituted phenylhydrazines with this compound in the presence of dilute hydrochloric acid. mdpi.comresearchgate.net

The synthesis of polytopic dihydrazide ligands has also been reported through the condensation reaction of pyridine-2,6-dicarboxylic hydrazide with acetyl derivatives. nih.gov This method allows for the creation of complex ligand structures with multiple coordination sites. nih.gov The general process for synthesizing hydrazone ligands often involves the condensation of a hydrazine (B178648) derivative with a carbonyl compound. rasayanjournal.co.injptcp.com

Metal(II) Complexes of this compound-Derived Ligands

The hydrazone ligands derived from this compound can readily form complexes with various metal(II) ions. These complexes have been a subject of study due to their unique structural and optical properties.

The synthesis of metal(II) complexes with this compound-derived hydrazone ligands is typically achieved through metal chelation. researchgate.net The resulting complexes are often highly organosoluble. researchgate.net Characterization of these complexes is carried out using various analytical techniques, including elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-Vis spectroscopy, and mass spectrometry. researchgate.netjptcp.com

Structural elucidation, often aided by single-crystal X-ray diffraction, reveals the coordination geometry of the metal center. mdpi.comscirp.orgmdpi.com In many cases, the hydrazone ligand acts as a tridentate ligand, coordinating to the metal ion through nitrogen and oxygen atoms. rasayanjournal.co.injptcp.commdpi.com The coordination can lead to various geometries, such as square planar or octahedral, depending on the metal ion and the ligand structure. researchgate.netmdpi.com Infrared spectral data is particularly useful in confirming the coordination of the ligand to the metal, with shifts in the characteristic vibrational frequencies of C=N and other functional groups indicating complex formation. scirp.orgmdpi.com

Table 1: Selected Metal(II) Complexes and their Characterization Data

| Complex | Metal Ion | Ligand Type | Coordination Geometry | Key Spectroscopic Data |

| Azo-metal chelate | Co(II), Ni(II), Cu(II) | Azo-hydrazone | Octahedral/Square Planar | Bathochromic shifts in UV-Vis spectra upon complexation. researchgate.net |

| Schiff base complex | Cu(II), Co(II), Mn(II) | Schiff base | Square Planar | Shift in C=N stretching in IR spectra. mdpi.com |

| Hydrazone complex | Cu(II) | Hydrazone | Tetrahedral | Ligand acts as a tridentate NNO donor. rasayanjournal.co.in |

Metal(II) complexes derived from this compound ligands often exhibit interesting optical properties, making them candidates for applications in materials science. researchgate.net The color of these coordination compounds is a result of d-d electronic transitions, where the absorption of light excites an electron from a lower energy d orbital to a higher energy one. libretexts.org The specific color depends on the metal ion and the ligand field strength. libretexts.org

The absorption properties of these complexes can be tuned by changing the metal ion or by modifying the structure of the hydrazone ligand. researchgate.net For instance, the formation of metal complexes often leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum compared to the free ligand. researchgate.net This phenomenon is attributed to the polarity of the metal-ligand bond and perturbation of the π-electron system. researchgate.net

The quantum yields and fluorescence properties of related ligand systems and their metal complexes have been investigated, showing potential for use in optical devices. mdpi.commdpi.com The thermal and optical properties of thin films of these metal complexes have been studied for applications such as optical data storage. researchgate.net

Table 2: Optical Properties of Related Metal Complexes

| Compound Type | Wavelength of Maximum Absorption (λmax) | Observed Color | Potential Application |

| Co(II) complex with naphthol derivative | 560 nm | Violet | Color filters researchgate.net |

| Cr(III) complex with naphthol derivative | 561 nm | Violet | Color filters researchgate.net |

| Co(II) complex with pyrazole (B372694) derivative | 465 nm | Brown | Color filters researchgate.net |

| Cr(III) complex with pyrazole derivative | 510 nm | Red | Color filters researchgate.net |

Synthesis and Structural Characterization of Metal(II) Complexes

Substitution Effects on Reactivity and Biological Activity

The introduction of different substituent groups onto the this compound-derived scaffold can significantly influence the reactivity and biological activity of the resulting molecules. This is a key principle in drug design and materials science.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. researchgate.netnih.gov For derivatives of this compound, the t-butyl group is known to enhance hydrophobic interactions, which can be important for biological activity.

In the context of kinase inhibitors, modifications to different parts of the molecule can dramatically alter its potency. For example, in a series of N,N'-diarylurea derivatives, the nature of substituents on the aryl rings had a notable effect on their inhibitory activity. mdpi.com Similarly, for other classes of enzyme inhibitors, the replacement of one chemical group with another can either enhance or abolish the desired biological effect. researchgate.net

P38α, a mitogen-activated protein kinase (MAPK), is a target for the development of anti-inflammatory drugs. researchgate.netscienceopen.comnih.gov this compound derivatives have been explored as potential p38α inhibitors. mdpi.comresearchgate.net SAR studies on these derivatives have provided insights into the key structural features required for potent inhibition.

For instance, in a series of substituted N,N'-diaryl ureas, it was found that while some substitutions had little effect, the introduction of a sulphamoyl group at a specific position reduced the inhibitory activity, possibly due to increased polarity and reduced cell membrane permeability. mdpi.com The "urea linkage" in these compounds is considered important for maintaining activity by occupying a hydrogen-bonding site in the enzyme. mdpi.com The hydrophobic gatekeeper pocket of p38α is another critical area for inhibitor binding, and the nature of the group that fits into this pocket significantly influences the inhibitor's potency and selectivity. mdpi.comnih.gov

Table 3: SAR of this compound-Based p38α Inhibitors

| Compound Series | Key Structural Feature | Impact on Activity | Reference |

| N,N'-Diaryl ureas | Sulphamoyl group at R1 | Reduced inhibitory activity | mdpi.com |

| N,N'-Diaryl ureas | Urea (B33335) linkage | Important for hydrogen bonding and activity | mdpi.com |

| BIRB-796 analogues | Naphthyl ring | Pushes into hydrophobic gatekeeper pocket, key for high activity | mdpi.com |

| Pyrazole-benzyl moieties | Cyclization with this compound | Forms the core scaffold for p38α inhibitors | researchgate.net |

Catalysis and Mechanistic Studies Involving Pivaloylacetonitrile

Reaction Pathway Elucidation

In Situ Generation of Reactive Intermediates

The strategic use of pivaloylacetonitrile in multicomponent reactions often involves its initial transformation into a more reactive species directly within the reaction mixture. This in situ generation avoids the need to isolate potentially unstable intermediates.

A primary example is the formation of 2-arylidene-2-pivaloylacetonitrile intermediates. This is typically achieved through a Knoevenagel condensation between this compound and an aromatic aldehyde, often catalyzed by a base such as a secondary amine. thieme-connect.com The amine catalyst facilitates the deprotonation of the acidic methylene (B1212753) group of this compound, which then attacks the aldehyde carbonyl group, followed by dehydration to yield the highly activated arylidene derivative. This intermediate is a potent Michael acceptor, primed for subsequent nucleophilic attack. thieme-connect.com

Another significant reactive intermediate generated from this compound is a hydrazone . In the synthesis of pyrazole (B372694) derivatives, this compound reacts with hydrazine (B178648). The initial step is the nucleophilic attack of a hydrazine nitrogen atom onto the carbonyl group of this compound, leading to the formation of a hydrazone intermediate in situ. chim.it This intermediate is key to the subsequent cyclization step that forms the pyrazole ring. chim.it

In reactions involving organophosphorus catalysts, this compound can be activated to participate in cycloadditions. For instance, while not generating an intermediate from this compound alone, a three-component reaction utilizes an in situ generated 1,3-dipole from triphenylphosphine (B44618) and dialkyl but-2-ynedioate. This dipole is then trapped by arylidene this compound (itself generated in situ) to proceed with the reaction. evitachem.com

A more direct involvement of this compound in forming a complex intermediate was observed in its reaction with a molybdenum dinitrogen complex, which led to the formation of a (methyleneamido)(nitrile enolate) complex . csj.jp

The following table summarizes key reactive intermediates generated from or involving this compound in situ.

Table 1: In Situ Generated Reactive Intermediates Involving this compound

| Precursors | Catalyst/Reagent | Reactive Intermediate | Subsequent Reaction Type | Ref |

|---|---|---|---|---|

| This compound, Aromatic aldehyde | Secondary Amine | 2-Arylidene-2-pivaloylacetonitrile | Michael Addition | thieme-connect.com |

| This compound, Hydrazine | - | Hydrazone | Intramolecular Cyclization | chim.it |

| Arylidene this compound, Triphenylphosphine, Dialkyl but-2-ynedioate | Triphenylphosphine | Adduct of 1,3-dipole and arylidene this compound | Domino Reaction | evitachem.com |

Proposed Mechanistic Cycles for Multi-component Reactions

The reactive intermediates derived from this compound are pivotal components of elegant mechanistic cycles in multicomponent reactions, leading to the efficient synthesis of diverse heterocyclic scaffolds.

Synthesis of Dihydrothiophenes:

A four-component reaction for the synthesis of polyfunctionalized trans-2,3-dihydrothiophenes utilizes this compound, an aromatic aldehyde, a secondary amine, and thiazolidine-2,4-dione. thieme-connect.com The proposed mechanism proceeds through a domino sequence:

Knoevenagel Condensation: The reaction initiates with the amine-catalyzed Knoevenagel condensation of this compound and the aromatic aldehyde to form the electrophilic intermediate, 2-arylidene-2-pivaloylacetonitrile (A). thieme-connect.com

Michael Addition: The carbanion of thiazolidine-2,4-dione, also generated by the amine base, acts as a nucleophile and attacks the arylidene intermediate (A) via a Michael addition to form the adduct (B). thieme-connect.com

Ring-Opening and Recyclization: The adduct (B) undergoes a characteristic ring-opening of the thiazolidine-2,4-dione moiety, followed by an intramolecular ring-closure to furnish the final dihydrothiophene product. thieme-connect.comevitachem.com

The following table outlines the reactants and conditions for this transformation.

Table 2: Four-Component Synthesis of trans-2,3-Dihydrothiophenes

| Aldehyde | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Piperidine | MeCN | ~50 | 48 | 85 | thieme-connect.com |

| 4-Methylbenzaldehyde | Piperidine | MeCN | ~50 | 48 | 82 | thieme-connect.com |

| 4-Methoxybenzaldehyde | Piperidine | MeCN | ~50 | 48 | 80 | thieme-connect.com |

Synthesis of Dihydrofurans:

In a three-component reaction, triphenylphosphine, dialkyl but-2-ynedioate, and arylidene this compound combine to diastereoselectively synthesize densely substituted 2,3-dihydrofurans. evitachem.com The proposed mechanistic pathway is as follows:

1,3-Dipole Formation: Triphenylphosphine adds to the dialkyl but-2-ynedioate to generate a reactive 1,3-dipolar intermediate (A). evitachem.com

Adduct Formation: This 1,3-dipole (A) then adds to the arylidene this compound (itself formed from this compound and an aldehyde) to create an adduct intermediate (B). evitachem.com The reaction proceeds further to yield the final dihydrofuran product.

Synthesis of Pyrazoles:

The synthesis of 3-(or 5-)aminopyrazoles represents a classic example of using β-ketonitriles like this compound. chim.it The mechanism involves:

Hydrazone Formation: The reaction begins with the nucleophilic attack of hydrazine on the carbonyl group of this compound to form a hydrazone. chim.it

Cyclization: Subsequently, the second nitrogen atom of the hydrazine moiety attacks the nitrile carbon atom, leading to cyclization and the formation of the aminopyrazole ring. chim.it

These examples highlight how the reactivity of the pivaloyl and nitrile functionalities within this compound is strategically exploited in sequential and domino reactions to build molecular complexity from simple, readily available starting materials. thieme-connect.comchim.itevitachem.com

Advanced Spectroscopic and Structural Characterization of Pivaloylacetonitrile and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of pivaloylacetonitrile and its reaction products in solution. It provides critical insights into atom connectivity, the chemical environment of protons, and the stereochemistry of molecules.

¹H NMR spectroscopy is fundamentally used to confirm the identity and purity of this compound. The spectrum is characterized by distinct signals corresponding to its simple aliphatic structure: a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the two protons of the methylene (B1212753) group adjacent to the nitrile and carbonyl functionalities.

In the study of adducts derived from this compound, ¹H NMR is crucial for assessing the diastereoselectivity of a reaction. For instance, in three-component reactions involving arylidene this compound, triphenylphosphine (B44618), and dialkyl but-2-ynedioate, densely substituted 2,3-dihydrofurans are formed. rhhz.netresearchgate.net The ¹H NMR spectra of these complex products are used to confirm their structure and stereochemistry. rhhz.net A high degree of diastereoselectivity is confirmed when the NMR spectrum shows a single set of signals for the product, despite the potential for multiple diastereomers to form. rhhz.net For example, the ¹H NMR spectrum of one such dihydrofuran adduct showed a characteristic singlet for the tert-butyl group at 1.33 ppm. rhhz.net The observation of a single set of peaks for the newly formed stereocenters indicates that one diastereomer is produced preferentially. rhhz.net This is often due to the steric hindrance of bulky groups, such as the tert-butyl group from the original this compound moiety, directing the stereochemical outcome of the reaction. rhhz.net Protons in a chiral molecule that are on a CH₂ group can be diastereotopic, meaning they are chemically non-equivalent and will produce distinct signals in an NMR spectrum. masterorganicchemistry.com

Table 1: Representative ¹H NMR Data for a this compound Adduct This table is based on reported data for a substituted 2,3-dihydrofuran (B140613) derived from arylidene this compound.

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

| tert-Butyl Group | 1.33 | Singlet |

| Phenyl Groups | 7.17-7.75 | Multiplet |

| Methoxy Groups | 2.45 and 2.98 | Singlet and Broad Peak |

| Cyclopentenyl CH | 0.81 | Singlet |

| Data sourced from a study on the diastereoselective synthesis of 2,3-dihydrofurans. rhhz.net |

NMR spectroscopy is a powerful process analytical technology (PAT) for the real-time monitoring of chemical reactions. magritek.comnih.gov Its quantitative nature allows chemists to track the concentration of reactants, products, and intermediates over time without destroying the sample. magritek.com Benchtop NMR spectrometers can be integrated directly into laboratory fume hoods and coupled with flow reactors to provide continuous feedback on reaction kinetics and mechanisms. magritek.combeilstein-journals.org

In syntheses involving this compound, ¹H NMR can be used to follow the conversion of starting materials into products. For example, one could monitor the decrease in the intensity of the signal corresponding to the methylene protons of this compound while observing the concurrent appearance of new signals corresponding to the product. This method is particularly valuable for identifying and characterizing short-lived reaction intermediates that may be missed by conventional endpoint analysis. magritek.combeilstein-journals.org The ability to detect these transient species provides deeper insight into the reaction mechanism, helping to optimize conditions for yield and selectivity. beilstein-journals.org Both continuous-flow and stopped-flow NMR methods can be employed, each offering unique advantages for data acquisition and analysis in reaction monitoring. nih.gov

1H NMR for Structural Confirmation and Diastereoselectivity Assessment

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The two most prominent features are the stretching vibrations of the carbonyl (C=O) group and the nitrile (C≡N) group. The structures of adducts formed from this compound are also routinely confirmed by the presence of expected functional group absorptions in their IR spectra. rhhz.net

An analysis of this compound's spectrum would reveal:

C≡N Stretch: A sharp absorption in the range of 2200-2100 cm⁻¹, characteristic of a nitrile group. youtube.com

C=O Stretch: A strong, sharp absorption around 1715 cm⁻¹, typical for an aliphatic ketone. libretexts.org

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region corresponding to the sp³ C-H bonds of the tert-butyl and methylene groups. libretexts.org

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, which can be used for comparison with a reference spectrum. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Nitrile | C≡N | ~2200-2100 | Medium, Sharp |

| Ketone | C=O | ~1715 | Strong, Sharp |

| Alkane | C-H | ~3000-2850 | Strong to Medium |

| Data based on typical IR absorption ranges for organic functional groups. youtube.comlibretexts.org |

To understand how a catalyst functions under real working conditions, chemists employ in situ and operando spectroscopic methods. researchgate.netnih.gov Operando spectroscopy simultaneously measures the catalytic performance and the spectroscopic properties of the catalyst during a reaction. nih.gov IR spectroscopy is particularly well-suited for these studies because it can identify adsorbed surface species, reaction intermediates, and changes to the catalyst structure itself. researchgate.netrsc.org

While specific operando IR studies on this compound are not widely documented, the methodology is directly applicable. For a catalytic reaction involving this compound, such as a hydrogenation or condensation, an operando IR setup would allow researchers to observe the molecule adsorbing onto the catalyst surface. csic.es For example, changes in the vibrational frequencies of the C=O and C≡N bonds upon interaction with catalyst acid or metal sites could be monitored in real-time. researchgate.net This approach provides invaluable information on reaction mechanisms, the nature of active sites, and catalyst deactivation pathways, which is essential for designing more efficient catalytic systems. rsc.org

Functional Group Identification and Vibrational Analysis

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a solid-state molecule. ruppweb.org This technique provides precise information on bond lengths, bond angles, and stereochemistry, offering unambiguous structural proof. ruppweb.org

Table 3: Application of X-ray Diffraction in Structural Analysis of this compound Adducts

| Compound Class | Analytical Goal | Finding | Citation |

| Substituted 2,3-dihydrofurans | Absolute structural and stereochemical confirmation | Determined the cis and trans relationship of substituents on the furan (B31954) ring, confirming the molecular structure and the diastereoselective nature of the synthesis. | rhhz.netresearchgate.net |

| This table summarizes findings from crystallographic analysis of complex adducts derived from this compound. |

Determination of Single Crystal Structures for Relative Configuration

Mass Spectrometry (MS)